5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized with a carboxylic acid derivative to yield the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The difluorocyclobutyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluorocyclobutyl group and oxadiazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluorocyclobutyl)methanol
- 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid
- 4-(3,3-Difluorocyclobutyl)benzoic acid
Uniqueness
5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the difluorocyclobutyl group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.
Properties
Molecular Formula |
C7H6F2N2O3 |
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Molecular Weight |
204.13 g/mol |
IUPAC Name |
5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)1-3(2-7)5-10-4(6(12)13)11-14-5/h3H,1-2H2,(H,12,13) |
InChI Key |
MOENJXNBGUVTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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